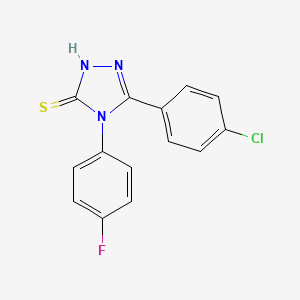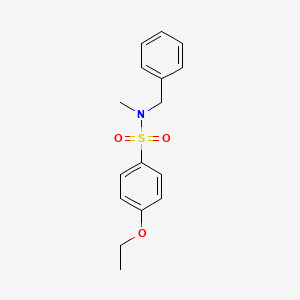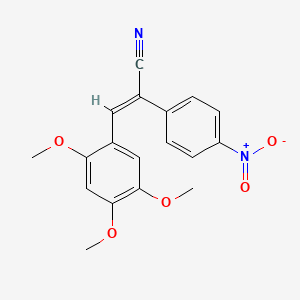![molecular formula C21H20O5 B5777571 methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, also known as MOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPP belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has shown promising results as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been used as a plant growth regulator and insecticide. In material science, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been used as a fluorescent probe and in the synthesis of nanomaterials.
Mécanisme D'action
The mechanism of action of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to enhance insulin secretion and improve glucose uptake.
Biochemical and Physiological Effects:
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can induce DNA damage, oxidative stress, and mitochondrial dysfunction. In vivo studies have shown that methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can affect various organ systems such as the liver, kidney, and reproductive system. However, the toxicity of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is relatively low, and it has been shown to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its high potency, selectivity, and stability. methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is also relatively easy to synthesize and purify, making it accessible to researchers. However, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate. In medicine, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be further developed as a potential anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be used to develop new plant growth regulators and insecticides. In material science, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be used to develop new fluorescent probes and nanomaterials. Further studies are needed to fully understand the mechanism of action and toxicity of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, as well as its potential applications in various fields.
In conclusion, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate as a research tool and therapeutic agent.
Méthodes De Synthèse
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multistep process that involves the condensation of 4-phenylcoumarin with propionaldehyde, followed by the reaction with methyl chloroacetate. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The purity and yield of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be improved by using chromatographic techniques such as column chromatography.
Propriétés
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-7-15-10-17-16(14-8-5-4-6-9-14)11-20(22)26-19(17)12-18(15)25-13-21(23)24-2/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMIYGBOGXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)

![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)